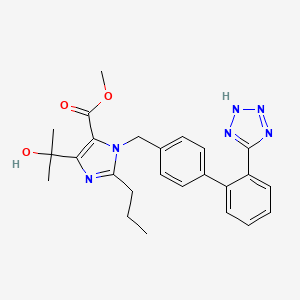

Olmesartan Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Olmesartan Methyl Ester is a derivative of Olmesartan, an angiotensin II receptor antagonist commonly used in the treatment of hypertension. This compound is synthesized to enhance the pharmacological properties of Olmesartan, including its bioavailability and stability. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and improved pharmacokinetic profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan Methyl Ester typically involves the esterification of Olmesartan. One common method includes the reaction of Olmesartan with methanol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the carboxyl group of Olmesartan reacts with methanol to form the methyl ester. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as mechanochemical synthesis can also be employed to enhance the efficiency of the reaction. Mechanochemical methods involve the use of mechanical forces to induce chemical reactions, which can be advantageous in terms of reaction time and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: Olmesartan Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Olmesartan medoxomil is a prodrug that is rapidly converted to its active form, olmesartan, after oral administration. The conversion enhances its bioavailability significantly from 4.5% to 28.6% due to the esterification with medoxomil . This pharmacological profile allows for effective management of hypertension and associated conditions.

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | 28.6% |

| Peak Plasma Concentration | 0.22 - 2.1 mg/L |

| Volume of Distribution | 17 L |

| Protein Binding | 99% |

| Steady-State Level | Achieved after 3-5 days |

Clinical Applications

1. Hypertension Management

Olmesartan is primarily indicated for the treatment of hypertension, either as monotherapy or in combination with other antihypertensive agents such as thiazide diuretics or calcium channel blockers . Clinical studies have demonstrated its effectiveness in reducing both systolic and diastolic blood pressure significantly.

- The WINOVER study involved 8,940 adults with essential hypertension and showed significant reductions in blood pressure over six months .

- Another study, OLMEBEST, reported a mean reduction of 11.8 mmHg in diastolic blood pressure and 17.1 mmHg in systolic blood pressure after treatment with olmesartan .

2. Cardiovascular Protection

Olmesartan has been shown to improve cardiovascular outcomes by reducing the risk of myocardial infarction, stroke, and hospitalization due to heart failure . The Multicentre Olmesartan Atherosclerosis Regression Evaluation (MORE) study highlighted its efficacy in reducing atherosclerotic plaque volume .

3. Renal Protection

The compound is also effective in managing Type 2 diabetes-associated nephropathy. Its renoprotective effects slow the progression of diabetic nephropathy by blocking the renin-angiotensin-aldosterone system (RAAS) . Studies indicate that olmesartan can lower microalbuminuria levels in diabetic patients, further supporting renal health .

Anti-Inflammatory Effects

Recent research has indicated potential anti-inflammatory properties of olmesartan. In a study evaluating patients with essential hypertension and signs of microinflammation, olmesartan monotherapy resulted in significant reductions in inflammatory markers such as high-sensitivity C-reactive protein and interleukin-6 .

Case Studies

Case Study: Efficacy in Hypertensive Patients

A multi-center study evaluated the long-term efficacy of olmesartan in hypertensive patients with co-morbidities such as diabetes and dyslipidemia. Patients receiving olmesartan showed consistent improvements in blood pressure control without severe adverse events over six months .

Case Study: Combination Therapy

In another clinical trial assessing the combination of olmesartan with pravastatin, researchers found that this combination not only reduced blood pressure but also improved inflammatory markers more effectively than pravastatin alone .

Wirkmechanismus

Olmesartan Methyl Ester exerts its effects by blocking the angiotensin II type 1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By inhibiting the binding of angiotensin II to this receptor, this compound prevents vasoconstriction, reduces aldosterone secretion, and promotes vasodilation. These actions collectively contribute to the antihypertensive effects of the compound .

Vergleich Mit ähnlichen Verbindungen

Olmesartan: The parent compound, also an angiotensin II receptor antagonist.

Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Valsartan: A compound with comparable pharmacological properties.

Uniqueness: Olmesartan Methyl Ester is unique due to its enhanced bioavailability and stability compared to Olmesartan. The methyl ester group improves the compound’s pharmacokinetic profile, making it a more effective therapeutic agent. Additionally, the esterification process can lead to derivatives with varying pharmacological properties, providing opportunities for the development of new drugs .

Biologische Aktivität

Olmesartan Methyl Ester, primarily known as Olmesartan Medoxomil, is a prodrug that is converted in vivo to its active form, Olmesartan, which functions as a selective angiotensin II type 1 receptor (AT1) antagonist. This compound is widely utilized in the management of hypertension and has been the subject of extensive research regarding its biological activity, pharmacokinetics, and therapeutic efficacy.

Olmesartan acts by selectively inhibiting the binding of angiotensin II to AT1 receptors, which leads to vasodilation and a reduction in blood pressure. The compound demonstrates a high affinity for AT1 receptors with an IC50 value of approximately 7.7 nM, indicating its potency in blocking these receptors effectively .

Pharmacokinetics

The pharmacokinetic profile of Olmesartan Medoxomil reveals that it has poor aqueous solubility and bioavailability, typically less than 26% when administered orally. Research has indicated that formulations such as nanoemulsions can enhance its oral bioavailability and improve tissue distribution, particularly in the brain .

Table 1: Pharmacokinetic Properties of Olmesartan Medoxomil

| Property | Value |

|---|---|

| Solubility | Poor |

| Oral Bioavailability | < 26% |

| Peak Plasma Concentration | Varies with formulation |

| Half-life | Approximately 13 hours |

Efficacy in Clinical Studies

Olmesartan has been evaluated in various clinical trials for its effectiveness in controlling blood pressure. In combination therapies, such as with amlodipine or hydrochlorothiazide, it has shown significant reductions in both systolic and diastolic blood pressure.

Case Study: REZALT Study

In the REZALT study, patients receiving a combination therapy of Olmesartan and azelnidipine achieved an ambulatory blood pressure control rate of 86.5% for mean 24-hour BP below 130/80 mmHg after 12 weeks . This highlights the compound's effectiveness when used alongside other antihypertensive agents.

Table 2: Summary of Clinical Trials Involving Olmesartan

| Study Name | Combination Therapy | BP Control Rate (%) | Duration |

|---|---|---|---|

| REZALT | Olmesartan + Azelnidipine | 86.5 | 12 weeks |

| BP-CRUSH | Triple therapy (Olmesartan + Amlodipine + Hydrochlorothiazide) | 90.5 | 12 weeks |

| APEX | Olmesartan + Amlodipine | 70% | Varies |

Safety Profile

The safety profile of Olmesartan has been assessed through various studies. The use of a nanoemulsion formulation demonstrated no significant adverse effects during a 28-day toxicity study in Wistar rats, suggesting that this formulation may be safer and more effective for certain populations .

Toxicological Findings

- No lethality observed in animal studies.

- Hematological and biochemical parameters remained stable throughout the study duration.

- Histopathological examinations revealed no significant structural damage to organs.

Eigenschaften

IUPAC Name |

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIYSFZDSWUHEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.